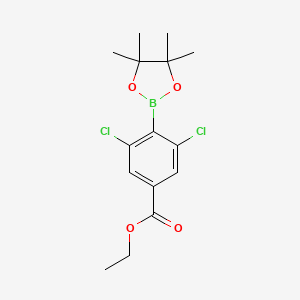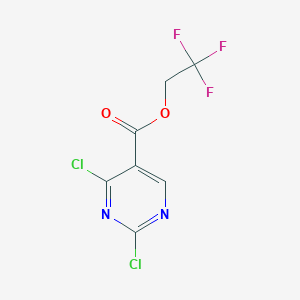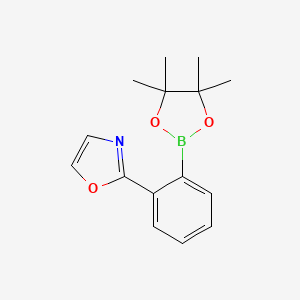
3-Chloro-8-methoxyisoquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-8-methoxyisoquinoline-4-carbaldehyde: is an organic compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the eighth position, and an aldehyde group at the fourth position on the isoquinoline ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 8-methoxyisoquinoline followed by formylation to introduce the aldehyde group at the fourth position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation reagents like Vilsmeier-Haack reagent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-Chloro-8-methoxyisoquinoline-4-carboxylic acid.
Reduction: 3-Chloro-8-methoxyisoquinoline-4-methanol.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may also be used in the development of fluorescent probes for imaging applications.
Medicine: The compound is investigated for its potential pharmacological properties. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
3-Chloroisoquinoline: Lacks the methoxy and aldehyde groups, making it less versatile in chemical reactions.
8-Methoxyisoquinoline:
4-Formylisoquinoline: Lacks the chloro and methoxy groups, which can influence its chemical properties and biological activity.
Uniqueness: 3-Chloro-8-methoxyisoquinoline-4-carbaldehyde is unique due to the presence of all three functional groups (chloro, methoxy, and aldehyde) on the isoquinoline ring
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
3-chloro-8-methoxyisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-4-2-3-7-8(10)5-13-11(12)9(7)6-14/h2-6H,1H3 |
InChI Key |
CPKLZEIUSNVEEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C(=NC=C21)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)

![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)




![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)


